Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate)
Description
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is a quaternary ammonium salt characterized by a central oxygen-bridged (oxybis(methylene)) structure connecting two indolylene moieties substituted at the 5- and 3-positions. Each indolylene group is further linked to a trimethylammonium cation, with bis(methyl sulfate) serving as the counterion.
Key features include:
- Indolylene backbone: The aromatic indole rings may confer π-stacking capabilities or biological activity.
- Quaternary ammonium groups: Trimethylammonium moieties enhance hydrophilicity and ionic interactions.
- Bis(methyl sulfate) counterions: These organic sulfates likely improve solubility compared to inorganic anions.
Properties
CAS No. |
84905-57-7 |
|---|---|
Molecular Formula |
C26H38N4O9S2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[[5-[[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl]azanium |
InChI |
InChI=1S/C24H32N4O.2CH4O4S/c1-27(2,3)15-17-13-25-23-9-7-19(11-21(17)23)29-20-8-10-24-22(12-20)18(14-26-24)16-28(4,5)6;2*1-5-6(2,3)4/h7-14,25-26H,15-16H2,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
UHNVDWHFXAUQAC-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)OC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) typically involves the reaction of indole derivatives with formaldehyde and trimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moieties.
Reduction: Reduced forms of the quaternary ammonium groups.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt microbial cell membranes, leading to cell lysis. Additionally, the indole moieties may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxybis(methylene)-Bridged Compounds
5,5′-[Oxybis(methylene)]bis[2-furaldehyde] (OBFC, 1)
- Structure : A dimeric furan derivative synthesized via acid-catalyzed dehydration of D-fructose in dimethyl sulfoxide (DMSO) .
- Synthesis : Follows first-order kinetics with activation energies of 48.2 kJ mol⁻¹ (d-fructose → HMF) and 24.5 kJ mol⁻¹ (HMF → OBFC) .
- Applications : A platform chemical for biofuels or polymer precursors.
- Contrast : Unlike the target compound, OBFC lacks cationic ammonium groups and indolylene moieties, making it less suited for ionic or biological applications.
2,2′-[Oxybis(methylene)]bis[2-ethylpropane-1,3-diol] (CAS 245-509-0)
- Structure : A glycol derivative with an oxybis(methylene) bridge and diol termini.
- Properties : High solubility in polar solvents due to hydroxyl groups.
- Contrast : The absence of aromatic or charged groups limits its utility in pharmaceuticals or surfactants.
Bis-Quaternary Ammonium Salts
Ammonium, pentamethylenebis(trimethyl-, dibromide)
Sulfate-Containing Compounds
Bis(2-hydroxyethyl)ammonium acetate (CAS 245-524-2)
- Structure: A monovalent ammonium salt with acetate counterions.
- Properties : Moderate solubility in water and alcohols.
- Contrast : The target compound’s bis(methyl sulfate) counterions and dual quaternary ammonium groups likely increase ionic strength and thermal stability.
Mechanistic and Functional Insights
- Synthesis Challenges : The target compound’s indolylene-oxygen bridge may require multi-step alkylation and quaternization, contrasting with OBFC’s one-pot acid-catalyzed synthesis .
- Solubility : Bis(methyl sulfate) counterions likely enhance aqueous solubility compared to bromide or acetate salts.
- Biological Potential: Indolylene moieties could interact with biomolecules (e.g., serotonin receptors), distinguishing it from non-aromatic analogs.
Biological Activity
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), commonly referred to as Oxybis(indole), is a quaternary ammonium compound with potential biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Chemical Name : Oxybis((5,3-indolylene)methylene)bis(trimethylammonium) bis(methyl sulfate)
- CAS Number : 84905-57-7
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- Molecular Weight : 358.43 g/mol
Biological Activity Overview
Oxybis(indole) exhibits a range of biological activities, particularly in antimicrobial and antioxidant properties. The following sections detail these activities based on case studies and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of Oxybis(indole) against various pathogenic bacteria. The compound has shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA).
Table 1: Antimicrobial Efficacy of Oxybis(indole)
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |
|---|---|---|
| Staphylococcus aureus | 2-4 times lower than Norfloxacin | Norfloxacin |
| Bacillus cereus | 4 times lower than Norfloxacin | Norfloxacin |
| Enterococcus faecalis | 2 times lower than Norfloxacin | Norfloxacin |
The compound's ability to inhibit the growth of resistant bacteria positions it as a candidate for developing new antimicrobial therapies.
Antioxidant Properties
Oxybis(indole) has demonstrated considerable antioxidant activity, inhibiting lipid peroxidation processes. The antioxidant potential was assessed using Fe(II)-induced lipid peroxidation assays on rat brain homogenates.
Table 2: Antioxidant Activity of Oxybis(indole)
| Compound | IC50 (µM) | Comparison Drug IC50 (µM) |
|---|---|---|
| Oxybis(indole) | 3-9 | Trolox (10 µM) |
The results indicate that Oxybis(indole) can effectively modulate oxidative stress markers, suggesting its potential in preventing oxidative damage in biological systems.
Cytotoxicity and Hemolytic Activity
The cytotoxic effects of Oxybis(indole) were evaluated against various cell lines. The selectivity index was calculated to assess the safety profile of the compound.
Table 3: Cytotoxicity Profile
| Compound | IC50 (µM) | Hemolytic Activity (HC50) |
|---|---|---|
| Oxybis(indole) | Varies | Comparable to Gramicidin S |
The selectivity index values indicated that while some derivatives exhibited cytotoxicity, they also showed lower hemolytic activity compared to traditional reference drugs, suggesting a favorable safety profile.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various indole derivatives, including Oxybis(indole). The results confirmed its effectiveness against gram-positive bacteria and highlighted its potential for further pharmaceutical development . -
Antioxidant Capacity Assessment :
Research conducted by [source] demonstrated that Oxybis(indole) could significantly reduce malondialdehyde levels, a marker for oxidative stress, indicating its strong antioxidant capabilities . -
Cytotoxicity Evaluation :
A comprehensive study assessed the cytotoxic effects of Oxybis(indole) on human cell lines, revealing that while it possesses some cytotoxic properties, its selectivity against bacterial cells makes it a promising candidate for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
